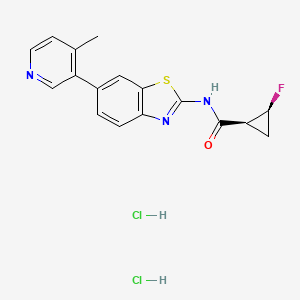
Ethyl 2-chloro-3-methylquinoline-6-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-chloro-3-methylquinoline-6-carboxylate is a chemical compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological and pharmacological activities. This compound is characterized by the presence of a quinoline ring substituted with a chlorine atom, a methyl group, and an ethyl ester group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-chloro-3-methylquinoline-6-carboxylate typically involves the reaction of 2-chloro-3-methylquinoline with ethyl chloroformate under basic conditions. The reaction is carried out in the presence of a base such as triethylamine or pyridine, which facilitates the formation of the ester linkage .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The reaction is typically monitored using techniques such as high-performance liquid chromatography (HPLC) to ensure consistency and quality .
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 2-chloro-3-methylquinoline-6-carboxylate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines or thiols.
Ester Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Oxidation and Reduction: The quinoline ring can undergo oxidation or reduction reactions depending on the reagents used.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or primary amines in the presence of a base.
Ester Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed
Nucleophilic Substitution: Formation of substituted quinoline derivatives.
Ester Hydrolysis: Formation of 2-chloro-3-methylquinoline-6-carboxylic acid.
Oxidation: Formation of quinoline N-oxide derivatives.
Reduction: Formation of reduced quinoline derivatives.
Applications De Recherche Scientifique
Ethyl 2-chloro-3-methylquinoline-6-carboxylate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex quinoline derivatives.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the treatment of infectious diseases and cancer.
Industry: Used in the development of agrochemicals and dyes.
Mécanisme D'action
The mechanism of action of Ethyl 2-chloro-3-methylquinoline-6-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the growth of microbial cells by interfering with their DNA replication or protein synthesis pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Ethyl 4-chloro-2-methylquinoline-6-carboxylate
- Ethyl 4-chloro-6-methylquinoline-3-carboxylate
- 2-Chloro-6-methylquinoline-3-carbaldehyde
Uniqueness
Ethyl 2-chloro-3-methylquinoline-6-carboxylate is unique due to its specific substitution pattern on the quinoline ring, which imparts distinct chemical and biological properties. The presence of the chlorine atom and the ester group enhances its reactivity and potential for further functionalization .
Propriétés
Formule moléculaire |
C13H12ClNO2 |
|---|---|
Poids moléculaire |
249.69 g/mol |
Nom IUPAC |
ethyl 2-chloro-3-methylquinoline-6-carboxylate |
InChI |
InChI=1S/C13H12ClNO2/c1-3-17-13(16)9-4-5-11-10(7-9)6-8(2)12(14)15-11/h4-7H,3H2,1-2H3 |
Clé InChI |
DYOJKKMBUHOIDH-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=CC2=C(C=C1)N=C(C(=C2)C)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2S)-2-acetamido-5-(diaminomethylideneamino)-N-[(2S)-2-(diethylamino)-3-(4-nitrophenyl)propanoyl]pentanamide](/img/structure/B13905467.png)
![Methyl 2-bromo-6-methoxybenzo[d]thiazole-4-carboxylate](/img/structure/B13905485.png)

![7-(1,2,3,4,4a,5,7,7a-Octahydropyrrolo[3,4-b]pyridin-6-yl)-8-cyano-1-cyclopropyl-6-fluoro-4-oxoquinoline-3-carboxylic acid;hydrochloride](/img/structure/B13905493.png)

![tert-butyl N-[2-(3-methoxyazetidin-3-yl)ethyl]carbamate;hydrochloride](/img/structure/B13905515.png)




![(1R,5S,6S)-3-azabicyclo[4.1.0]heptan-5-ol](/img/structure/B13905542.png)



